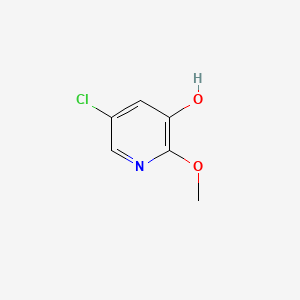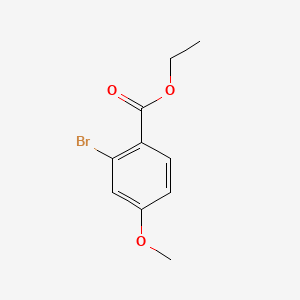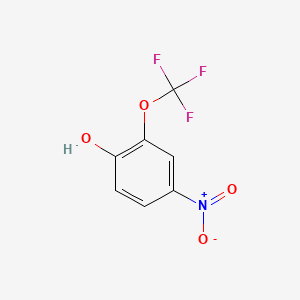
ACETALDEHYD-DIMETHYLACETAL-D10
Übersicht
Beschreibung
Acetaldehyde dimethyl acetal, also known as 1,1-Dimethoxyethane or Dimethyl acetal, is a chemical compound used for synthesis . It has a molar mass of 90.12 g/mol and a chemical formula of CH₃CH(OCH₃)₂ .
Synthesis Analysis
Acetals, including Acetaldehyde dimethyl acetal, can be synthesized from non-enolizable aldehydes and alcohols under basic conditions . This reactivity is facilitated by a sodium alkoxide along with a corresponding trifluoroacetate ester, utilizing the formation of sodium trifluoroacetate as a driving force for acetal formation .Molecular Structure Analysis
The molecular structure of Acetaldehyde dimethyl acetal is represented by the formula CH₃CH(OCH₃)₂ . The Hill formula for this compound is C₄H₁₀O₂ .Chemical Reactions Analysis
Acetaldehyde dimethyl acetal undergoes addition with various ketones, esters, amides, and thioesters in the presence of silyl trifluoromethanesulfonates and an amine base . It can also form an imine with an aldehyde and the N-terminal primary amine .Physical And Chemical Properties Analysis
Acetaldehyde dimethyl acetal is a liquid at room temperature with a boiling point of 64 °C . It has a refractive index of 1.367 and a density of 0.852 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthese von Glucosid-Derivaten
Acetaldehyd-Dimethylacetal wird bei der Herstellung von Glucosid-Derivaten von Steganol verwendet, die in verschiedenen biochemischen Anwendungen eine wichtige Rolle spielen .
Polymerlösungsmittel für die Verkapselung
Es dient als Polymerlösungsmittel für die Verkapselung von wasserlöslichen Proteinen, wie z. B. Rinderserumalbumin, in biologisch abbaubares Poly(D,L-Milchsäure) .
Aminierungsreaktionen
Diese Verbindung ist an der Aminierung von (Hetero)arylhalogeniden und Tosylaten beteiligt, einem Schlüsselschritt bei der Synthese vieler Pharmazeutika und Feinchemikalien .
Acetalbildung
Acetaldehyd-Dimethylacetal beteiligt sich unter basischen Bedingungen an der Bildung von Acetalen aus nicht-enolisierbaren Aldehyden und Alkoholen, die durch Natriumalkoxid zusammen mit einem entsprechenden Trifluoraceatester erleichtert wird .
Schutzgruppen in der organischen Synthese
Aufgrund ihrer Stabilität und mangelnden Reaktivität in neutralen bis stark basischen Umgebungen werden Acetale wie ACETALDEHYD-DIMETHYLACETAL-D10 als Schutzgruppen für empfindliche funktionelle Gruppen während chemischer Reaktionen verwendet .
Wirkmechanismus
Target of Action
Acetaldehyde Dimethyl Acetal-D10 is an isotopic analog of Acetaldehyde Dimethyl Acetal
Mode of Action
It is known that the compound is used for synthesis .
Pharmacokinetics
The compound has a molecular weight of 10018 g/mol and a density of 0.85 g/cm3 at 20 °C , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Acetaldehyde Dimethyl Acetal-D10. For instance, the compound is highly flammable , and its storage and handling require specific conditions to ensure safety . It should be stored below +30°C and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using acetaldehyde dimethyl acetal-d10 in laboratory experiments is its low cost and availability. It is also relatively easy to work with and can be stored for long periods of time without degradation. However, it has a low boiling point and is volatile, which may limit its use in some experiments. Additionally, it has a low solubility in water and is not very soluble in organic solvents.
Zukünftige Richtungen
There are a number of potential future directions for the use of acetaldehyde dimethyl acetal-d10 in scientific research. It could be used as a reagent in the synthesis of drugs and other compounds, or as a substrate for metabolic pathways. It could also be used to study the effects of acetaldehyde on various biochemical and physiological processes. Additionally, it could be used to study the mechanism of action of various enzymes and other proteins. Finally, it could be used to study the effects of acetaldehyde on the environment, such as its effects on air quality.
Safety and Hazards
Acetaldehyde dimethyl acetal is classified as a highly flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .
Biochemische Analyse
Biochemical Properties
Acetaldehyde Dimethyl Acetal-D10 is involved in various biochemical reactions. It is known to react with adjacent deoxyguanosine residues on oligonucleotides, forming reversible intrastrand crosslinks with the dGpdG sequence . This interaction with nucleic acids can have significant implications for cellular processes .
Cellular Effects
It is known that acetaldehyde, the parent compound, can cause significant cytotoxicity, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells . It is plausible that Acetaldehyde Dimethyl Acetal-D10 may have similar effects.
Molecular Mechanism
The molecular mechanism of Acetaldehyde Dimethyl Acetal-D10 involves the formation of acetals through a nucleophilic addition of alcohols . This process is acid-catalyzed and results in the formation of geminal-diether derivatives of aldehydes or ketones .
Temporal Effects in Laboratory Settings
It is known that acetal formation, a reaction involving acetaldehyde, is reversible . This suggests that the effects of Acetaldehyde Dimethyl Acetal-D10 may change over time, depending on the conditions of the experiment.
Metabolic Pathways
Acetaldehyde, the parent compound of Acetaldehyde Dimethyl Acetal-D10, is involved in several metabolic pathways. It is a metabolite of alcohol and can be further metabolized to form acetic acid . It is plausible that Acetaldehyde Dimethyl Acetal-D10 may be involved in similar metabolic pathways.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of acetaldehyde dimethyl acetal-D10 can be achieved through the reaction of deuterated acetaldehyde with methanol in the presence of a suitable catalyst.", "Starting Materials": [ "Deuterated acetaldehyde (D10-C2H5O)", "Methanol (CH3OD)" ], "Reaction": [ "Step 1: Deuterated acetaldehyde and methanol are mixed together in a reaction flask.", "Step 2: A suitable catalyst, such as p-toluenesulfonic acid, is added to the mixture.", "Step 3: The reaction mixture is heated under reflux for several hours.", "Step 4: The resulting acetaldehyde dimethyl acetal-D10 is then purified by distillation or chromatography." ] } | |
CAS-Nummer |
1219798-83-0 |
Molekularformel |
C4H10O2 |
Molekulargewicht |
100.183 |
IUPAC-Name |
1,1,1,2-tetradeuterio-2,2-bis(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI-Schlüssel |
SPEUIVXLLWOEMJ-LSURFNHSSA-N |
SMILES |
CC(OC)OC |
Synonyme |
ACETALDEHYDE DIMETHYL ACETAL-D10 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details


























Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

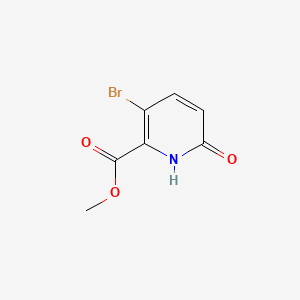
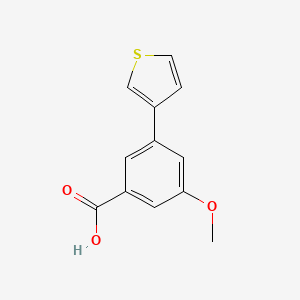
![[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine](/img/structure/B572234.png)


